molecular formula C17H13Cl2N3O2S2 B2582449 N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide CAS No. 868974-73-6

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2582449
CAS No.: 868974-73-6
M. Wt: 426.33
InChI Key: GOJHJNZZLBPVLV-UHFFFAOYSA-N
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Description

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring and the dichlorobenzyl group imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride, which is then reacted with thiourea to form the corresponding thiourea derivative. This intermediate is cyclized to form the 1,3,4-thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with 3-methoxybenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens. The dichlorobenzyl group and thiadiazole ring are crucial for binding to these targets, disrupting their normal function and leading to the death of the pathogen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is unique due to the presence of both the dichlorobenzyl group and the thiadiazole ring, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S2/c1-24-13-4-2-3-10(7-13)15(23)20-16-21-22-17(26-16)25-9-11-5-6-12(18)8-14(11)19/h2-8H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJHJNZZLBPVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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